(S)-2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
(S)-2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1401666-68-9) is a chiral, nitrogen-rich organic compound with a molecular formula of C₁₉H₂₉N₃O₃ and a molecular weight of 347.46 g/mol . The structure comprises a pyrrolidine ring substituted with a benzyl ester group and a methyl-amino-methyl side chain linked to an (S)-2-amino-3-methyl-butyryl moiety.
Properties
IUPAC Name |
benzyl (2S)-2-[[[(2S)-2-amino-3-methylbutanoyl]-methylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)21(3)12-16-10-7-11-22(16)19(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,20H2,1-3H3/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKJXDORILGLME-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1CCCN1C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, also known as a derivative of pyrrolidine amino acids, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C17H33N3O3
- Molecular Weight : 327.46 g/mol
- CAS Number : 1354027-23-8
Biological Activity
The biological activity of this compound primarily revolves around its role as a potential therapeutic agent. Research indicates that derivatives of pyrrolidine amino acids often exhibit various pharmacological effects, including anti-inflammatory and neuroprotective properties.
- Neuroprotective Effects : The compound may exert neuroprotective effects by modulating neurotransmitter systems, particularly through interactions with glutamate receptors.
- Anti-inflammatory Activity : It has been suggested that the compound can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
Case Studies
- Neuroprotection in Animal Models :
- Anti-inflammatory Activity :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H33N3O3 |
| Molecular Weight | 327.46 g/mol |
| CAS Number | 1354027-23-8 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : (S)-2-Amino-3-methyl-butyric acid and benzyl chloroformate.
- Reaction Conditions : The reaction is conducted under basic conditions to facilitate the formation of the ester linkage.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Substituent Effects: Methyl vs. Positional Isomerism: Shifting the substituent from C2 to C3 on the pyrrolidine ring (CAS 1353960-74-3) reduces steric hindrance, which may enhance binding to shallow protein pockets .
Functional Group Modifications :
- Replacing the carboxylic acid ester with a carbamic acid group (CAS 1353943-98-2) improves metabolic stability, as carbamates are less prone to hydrolysis than esters .
- Meta-substituted methyl esters (e.g., in aryl urea derivatives) show complete loss of binding affinity, underscoring the critical role of substituent positioning .
Stereochemical Sensitivity :
- The (S,S) configuration in the target compound is crucial for maintaining binding to bromodomains, as evidenced by NMR studies showing fast exchange regimes in racemic or altered stereoisomers .
Research Findings and Implications
This property contrasts with analogs like CAS 1353960-74-3, which may exhibit improved solubility due to reduced hydrophobicity . PRF NMR studies indicate that the amino pyrimidine terminus of the molecule is solvent-exposed, while the methyl ester is buried in the binding pocket, suggesting that modifications to the ester group (e.g., benzylamine substitution) minimally affect binding .
Structure-Activity Relationships (SAR): Critical Substituents: The methyl ester and benzyl group are essential for maintaining binding activity. For example, replacing the benzyl ester with a phenyl group (as in DEET-like analogs) abolishes insecticidal activity but retains repellent effects, highlighting divergent SAR pathways . Amino Acid Side Chains: The (S)-2-amino-3-methyl-butyryl moiety enhances target specificity compared to shorter-chain analogs (e.g., propionyl derivatives), likely due to optimized van der Waals interactions .
Therapeutic and Industrial Applications: Medicinal Chemistry: The carbamic acid analog (CAS 1353943-98-2) shows promise as a stable prodrug candidate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
